![molecular formula C10H13N3O3 B14781691 2-amino-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14781691.png)
2-amino-N-[(4-nitrophenyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(4-nitrobenzyl)propanamide is a chiral compound with significant interest in various scientific fields. This compound features an amino group, a nitrobenzyl group, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-nitrobenzyl)propanamide typically involves the reaction of (S)-2-amino-propanamide with 4-nitrobenzyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(4-nitrobenzyl)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(4-nitrobenzyl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form different derivatives, such as hydroxylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-aminobenzyl derivatives.
Reduction: Formation of hydroxylamines and other reduced derivatives.
Substitution: Formation of various substituted amides and other derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(4-nitrobenzyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(4-nitrobenzyl)propanamide involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The nitro group can undergo bioreduction, releasing reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-nitrobenzyl)-1-propanamine
- 4-nitrobenzyl carbamates
- S-(4-nitrobenzyl)glutathione
Uniqueness
(S)-2-Amino-N-(4-nitrobenzyl)propanamide is unique due to its specific chiral configuration and the presence of both amino and nitrobenzyl groups. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C10H13N3O3 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-amino-N-[(4-nitrophenyl)methyl]propanamide |
InChI |
InChI=1S/C10H13N3O3/c1-7(11)10(14)12-6-8-2-4-9(5-3-8)13(15)16/h2-5,7H,6,11H2,1H3,(H,12,14) |
Clave InChI |
XELDMMLRFWNMOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


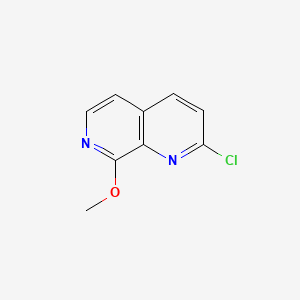
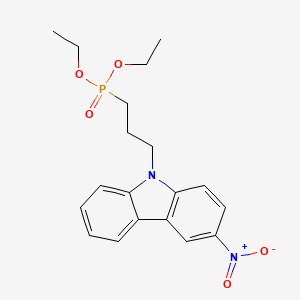
![(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)
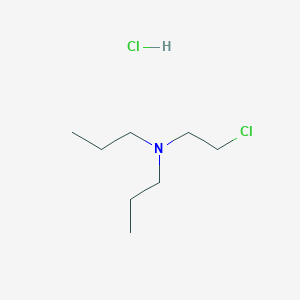
![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14781652.png)
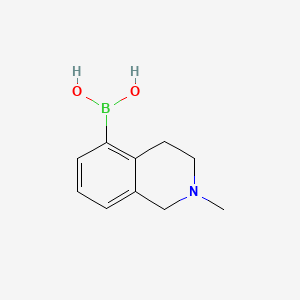
![(10R,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14781671.png)
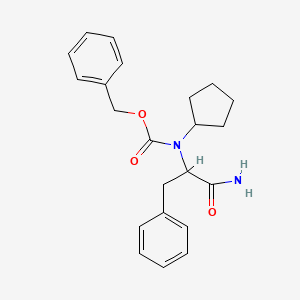
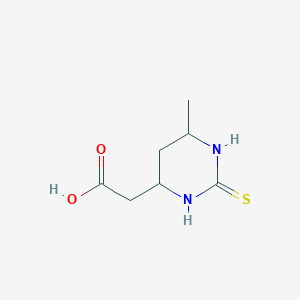
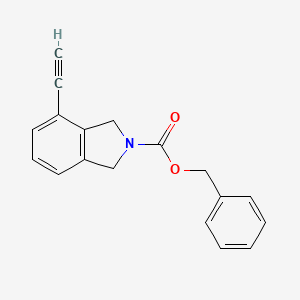
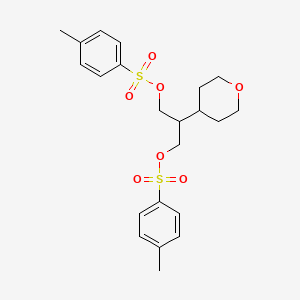
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylacetamide](/img/structure/B14781695.png)
![N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B14781697.png)
![tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate](/img/structure/B14781705.png)
